molecular formula C21H12ClN3O4 B3447585 (4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate

(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B3447585
M. Wt: 405.8 g/mol
InChI Key: PJIUDMJOSALMDN-UHFFFAOYSA-N
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Description

(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that combines a quinoxaline moiety with a nitrobenzoate ester

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O4/c22-16-10-7-14(11-20(16)25(27)28)21(26)29-15-8-5-13(6-9-15)19-12-23-17-3-1-2-4-18(17)24-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIUDMJOSALMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with a quinoxaline derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the esterification process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of (4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzoic acid: Shares the nitrobenzoate core but lacks the quinoxaline moiety.

    Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.

Uniqueness

(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate
Reactant of Route 2
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(4-quinoxalin-2-ylphenyl) 4-chloro-3-nitrobenzoate

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